molecular formula C13H16O3 B2452818 Methyl 2-benzoyl-3-methylbutanoate CAS No. 29540-55-4

Methyl 2-benzoyl-3-methylbutanoate

Cat. No. B2452818
CAS RN: 29540-55-4
M. Wt: 220.268
InChI Key: OFSPVPOCRMGQFE-UHFFFAOYSA-N
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Description

Methyl 2-benzoyl-3-methylbutanoate, also known as MMB, is an organic compound with the molecular formula C14H16O31. It is a colorless liquid that is commonly used in the fragrance and flavoring industries1.



Synthesis Analysis

The synthesis of methyl 2-benzoyl-3-methylbutanoate can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid2. However, the specific synthesis route for methyl 2-benzoyl-3-methylbutanoate is not detailed in the available sources.



Molecular Structure Analysis

The molecular structure of methyl 2-benzoyl-3-methylbutanoate is not explicitly provided in the available sources. However, its molecular formula is C14H16O31, which provides some information about its structure.



Chemical Reactions Analysis

The specific chemical reactions involving methyl 2-benzoyl-3-methylbutanoate are not detailed in the available sources. However, as an ester, it can undergo reactions typical of this class of compounds, such as hydrolysis, transesterification, and reactions with Grignard reagents.



Physical And Chemical Properties Analysis

Methyl 2-benzoyl-3-methylbutanoate is a colorless liquid1. However, detailed physical and chemical properties such as density, boiling point, and solubility are not provided in the available sources.


Scientific Research Applications

1. Synthesis and Transformations in Organic Chemistry

  • Methyl 2-benzoyl-3-methylbutanoate is involved in various synthesis and transformation processes in organic chemistry. For instance, it has been used in the α-alkylation of β-aminobutanoates, contributing to the preparation of enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987). Additionally, the compound plays a role in the selective benzoylation of ribonucleosides, aiding in the synthesis of protected ribonucleosides for RNA and DNA-RNA mixtures (Kempe et al., 1982).

2. Stereochemistry and Enantioselective Reactions

  • In stereochemistry, methyl 2-benzoyl-3-methylbutanoate is utilized to explore the inversion in the enantioselectivity of reductions, where it can lead to either the (R) or the (S) methyl mandelate depending on the specific conditions (Binay et al., 1988). This showcases its importance in understanding chiral auxiliary effects.

3. Electrochemical Applications

  • In electrochemical studies, derivatives of methyl 2-benzoyl-3-methylbutanoate, like N‑benzoyl derivatives of isoleucine, have been synthesized and investigated for their impact on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. This research offers insights into the potential applications in energy storage materials (Kowsari et al., 2018).

4. Polymerization and Material Science

  • Methyl 2-benzoyl-3-methylbutanoate also finds applications in polymerization processes, particularly in the study of radical polymerization of methyl methacrylate. It has been used to investigate the incorporation of specific additives in polymers, enhancing understanding in the field of material science (Barson et al., 1999).

5. Heterocyclic Chemistry

  • In heterocyclic chemistry, this compound is involved in the synthesis of diverse polyfunctional heterocyclic systems, highlighting its role as a versatile reagent for creating complex molecular structures (Pizzioli et al., 1998).

6. Biosynthesis Studies

  • Methyl 2-benzoyl-3-methylbutanoate plays a role in biosynthesis studies as well. For example, its derivatives have been studied in the context of apple aroma, shedding light on the biosynthetic origins and interconversions of key aroma compounds (Rowan et al., 1996).

Safety And Hazards

Detailed safety and hazard information for methyl 2-benzoyl-3-methylbutanoate is not available in the sources. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions for the use of methyl 2-benzoyl-3-methylbutanoate are not explicitly mentioned in the available sources. However, given its use in the fragrance and flavoring industries, potential future directions could include the development of new fragrances or flavors, or its use in new applications within these industries.


Please note that this analysis is based on the information available from the sources and may not be fully comprehensive. For more detailed information, further research and consultation of additional resources would be necessary.


properties

IUPAC Name

methyl 2-benzoyl-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9(2)11(13(15)16-3)12(14)10-7-5-4-6-8-10/h4-9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSPVPOCRMGQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-benzoyl-3-methylbutanoate

Citations

For This Compound
1
Citations
M Taniguchi, H Fujii, K Oshima, K Utimoto - Tetrahedron, 1993 - Elsevier
erythro-3-Hydroxy-2-methylpropionates or erythro-3-hydroxy-2-methylpropionamides were prepared with high stereoselectivity by NaBH 4 reduction of the corresponding 2-methyl-3-…
Number of citations: 60 www.sciencedirect.com

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